molecular formula C20H15N3O4S B5271129 (E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B5271129
M. Wt: 393.4 g/mol
InChI Key: XMZWXYDSQNPMHP-OVCLIPMQSA-N
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Description

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Nitration and methoxylation: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by methoxylation using methanol and a suitable catalyst.

    Coupling reaction: The final step involves a coupling reaction between the thiazole derivative and the nitrated, methoxylated aromatic compound under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Coupling Reactions: Boronic acids, palladium catalysts.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: shares similarities with other nitrophenyl and thiazole-containing compounds.

    This compound: can be compared to compounds like 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile and 3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enenitrile.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-18-9-14(17(23(24)25)10-19(18)27-2)8-15(11-21)20-22-16(12-28-20)13-6-4-3-5-7-13/h3-10,12H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZWXYDSQNPMHP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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